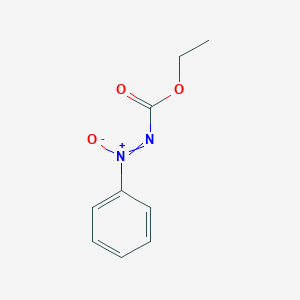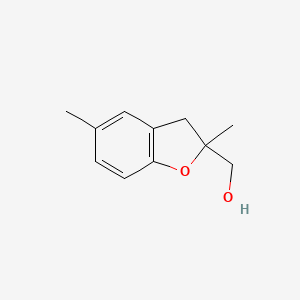
Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis[4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] is an organic compound with the molecular formula C16H10 It is a derivative of benzene, where two benzene rings are connected by a 1,3-butadiene bridge, with a methyl group attached to each benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] typically involves the reaction of ethynylbenzene with specific reagents under controlled conditions. One common method includes the use of sodium hydride, magnesium bromide, and copper chloride as reagents, with tetrahydrofuran as the solvent. The reaction is carried out at temperatures ranging from -20°C to 25°C, yielding the desired product with a yield of approximately 60% .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing different functional groups into the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the benzene rings.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Diphenylbutadiyne: A structurally similar compound with two benzene rings connected by a butadiyne bridge.
Diphenyldiacetylene: Another related compound with a similar structure but different connectivity of the carbon atoms.
1,4-Diphenylbutadiyne: A compound with a similar backbone but different substituents on the benzene rings.
Uniqueness: Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] is unique due to the presence of the 1,3-butadiene bridge and the methyl groups on the benzene rings. These structural features confer distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
54948-51-5 |
|---|---|
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
1-methyl-4-[4-(4-methylphenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C18H18/c1-15-7-11-17(12-8-15)5-3-4-6-18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
Clave InChI |
KGLYHHCCIBZMLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
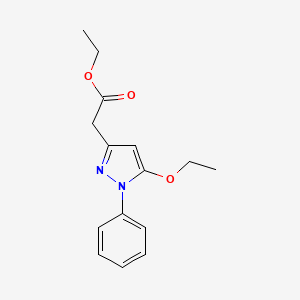
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
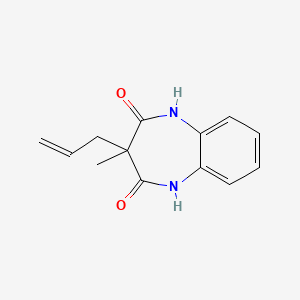
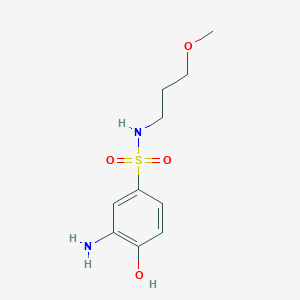
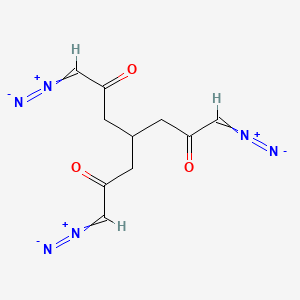
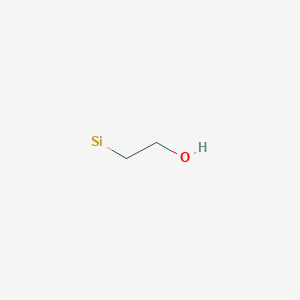

![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)
